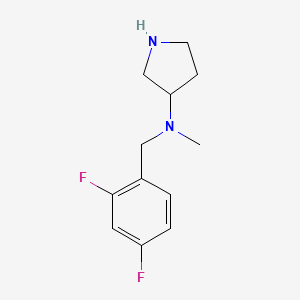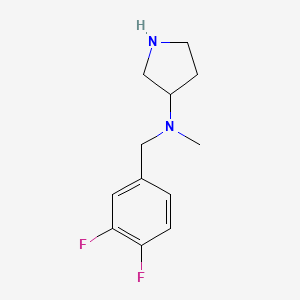![molecular formula C9H20N2O B7861488 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7861488.png)
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocycles, which are known for their versatility in medicinal chemistry and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Methylation: : The pyrrolidine ring is then methylated to introduce the methyl groups at the desired positions.
Attachment of the Ethanolamine Group:
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce the compound to simpler structures.
Substitution: : Substitution reactions can replace one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : The major products include pyrrolidinone derivatives.
Reduction: : The major products include simpler amines or alcohols.
Substitution: : The major products depend on the specific nucleophile or electrophile used.
科学研究应用
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It may serve as a ligand or inhibitor in biological studies, interacting with enzymes or receptors.
Industry: : It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: can be compared with other similar compounds, such as:
Pyrrolidine derivatives: : These compounds share the pyrrolidine ring but may have different substituents or functional groups.
Ethanolamine derivatives: : These compounds contain the ethanolamine group but may have different core structures.
The uniqueness of This compound lies in its specific combination of the pyrrolidine ring and the ethanolamine group, which may confer distinct biological and chemical properties.
属性
IUPAC Name |
2-[methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-4-3-9(7-10)8-11(2)5-6-12/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFAQDZEEIMPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-[(3-nitrophenyl)formamido]propanoate](/img/structure/B7861417.png)
![Ethyl 3-[(3-chlorophenyl)formamido]propanoate](/img/structure/B7861421.png)
![2-[Ethyl(piperidine-4-carbonyl)amino]acetic acid](/img/structure/B7861427.png)
![N-[2-(2-methoxyethoxy)ethyl]piperidine-4-carboxamide](/img/structure/B7861428.png)
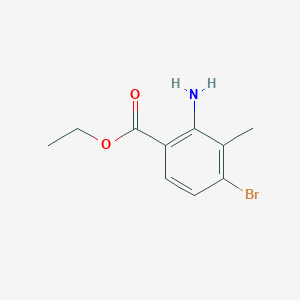

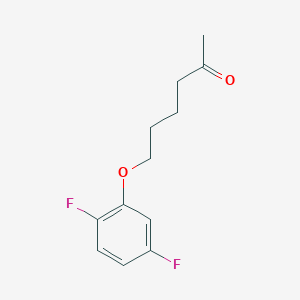
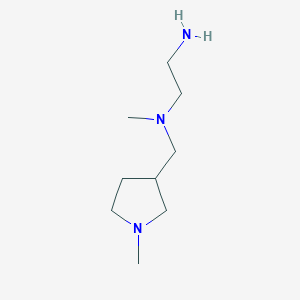
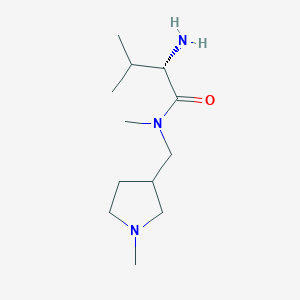
![1-[(2-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B7861494.png)
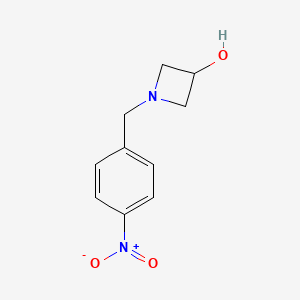
![1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B7861501.png)
